Welcome to the BenchChem Online Store!
molecular formula C11H16O4 B1605051 p-(2,2-Dimethoxyethoxy)anisole CAS No. 68426-08-4

p-(2,2-Dimethoxyethoxy)anisole

Cat. No. B1605051
M. Wt: 212.24 g/mol
InChI Key: IXFSBZBRNIRRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235771B1

Procedure details

To a suspension of 4-methoxyphenol (26.7 g) and potassium carbonate (32.8 g) in DMF (150 ml) was added bromoacetaldehydedimethylacetal (40.1 g), and the mixture was refluxed for 2.5 hours and cooled. To the mixture was added water, and the mixture was extracted with ethyl acetate (twice). The organic layer was washed with 1N sodium hydroxide solution (twice) and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give dark brown oil of 4-methoxy-(2,2-dimethoxy)ethoxybenzene (40.4 g).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].C[CH:17]([CH2:19]Br)C.O.CN([CH:25]=[O:26])C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:19][CH:17]([O:13][CH3:10])[O:26][CH3:25])=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
32.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
40.1 g
Type
reactant
Smiles
CC(C)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The organic layer was washed with 1N sodium hydroxide solution (twice) and
WASH
Type
WASH
Details
then washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.